molecular formula C16H16F2N2O3S B306161 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

Número de catálogo B306161
Peso molecular: 354.4 g/mol
Clave InChI: STAQXPDAMWZDHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which plays a critical role in regulating inflammation and blood pressure in the body.

Mecanismo De Acción

BMS-986001 works by inhibiting the 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide enzyme, which is responsible for the metabolism of EETs. EETs are produced by the cytochrome P450 pathway and have been shown to have beneficial effects on cardiovascular and renal function, as well as anti-inflammatory effects. Inhibition of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide leads to increased levels of EETs, which can result in vasodilation, decreased blood pressure, and reduced inflammation.
Biochemical and Physiological Effects
BMS-986001 has been shown to have beneficial effects on cardiovascular and renal function in preclinical studies. Inhibition of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide leads to increased levels of EETs, which can result in vasodilation and decreased blood pressure. BMS-986001 has also been shown to have anti-inflammatory effects, which may be beneficial in diseases such as arthritis and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of BMS-986001 is its potency and selectivity for 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide inhibition. It has been shown to have excellent pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of BMS-986001 is its relatively low solubility, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the development of BMS-986001. One potential application is in the treatment of hypertension, where it has been shown to have beneficial effects on blood pressure in preclinical studies. Another potential application is in the treatment of inflammation and pain, where it has been shown to have anti-inflammatory effects. Further studies are needed to determine the safety and efficacy of BMS-986001 in humans, as well as its potential applications in other diseases.

Métodos De Síntesis

The synthesis of BMS-986001 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of the intermediate compound, followed by the reaction with benzyl bromide to form the benzylated amine. The next step involves the introduction of the difluorophenyl group through a Suzuki coupling reaction. Finally, the methylsulfonyl group is introduced through a nucleophilic substitution reaction to form the final product. The overall yield of the synthesis is around 20%, and the purity of the compound is greater than 99%.

Aplicaciones Científicas De Investigación

BMS-986001 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules that regulate blood pressure and inflammation. Inhibition of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide leads to increased levels of EETs, which have been shown to have beneficial effects on cardiovascular and renal function, as well as anti-inflammatory effects. BMS-986001 has been shown to be a potent and selective inhibitor of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide, with excellent pharmacokinetic properties in preclinical studies.

Propiedades

Nombre del producto

2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

Fórmula molecular

C16H16F2N2O3S

Peso molecular

354.4 g/mol

Nombre IUPAC

2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H16F2N2O3S/c1-24(22,23)20(10-12-5-3-2-4-6-12)11-16(21)19-15-8-7-13(17)9-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)

Clave InChI

STAQXPDAMWZDHT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F

SMILES canónico

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.